molecular formula C10H16O B3230872 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 1312010-01-7

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Cat. No.: B3230872
CAS No.: 1312010-01-7
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-RLWGHQLRSA-N
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Description

(Z,1R,8S,9R)-Bicyclo[610]non-4-ene-9-methanol is a bicyclic compound featuring a unique structure with a hydroxyl group attached to the ninth carbon

Mechanism of Action

Target of Action

The primary targets of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanolThis compound is structurally similar to other bicyclic compounds, which have been shown to interact with various biological targets

Mode of Action

The mode of action of This compoundGiven its structural similarity to other bicyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by This compound are currently unknown. Bicyclic compounds can potentially interact with a wide range of biological targets and thus may affect multiple pathways

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could potentially affect the compound’s conformation and thus its ability to interact with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and functional group transformations to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a model compound for studying the interactions of bicyclic structures with biological molecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design and development .

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the ninth carbon.

Properties

IUPAC Name

[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRWDARQUYASW-RLWGHQLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]2[C@@H](C2CO)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374898-56-3
Record name [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 2
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 3
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 4
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 5
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 6
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

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